5-Bromo-2-(4-nitrophenoxy)pyrimidine
Overview
Description
5-Bromo-2-(4-nitrophenoxy)pyrimidine is a compound used in scientific research and as a synthetic intermediate . It has a molecular formula of C10H6BrN3O3 .
Synthesis Analysis
The synthesis of this compound involves several steps. The process starts with N-Boc-3-piperidine carboxylic acids as the initial material. The target product is obtained through over-churning, reduction, condensation, substitution, de-tertbutyloxycarbonyl protection, condensation, and reduction .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C10H6BrN3O3/c11-7-5-12-10(13-6-7)17-9-3-1-8(2-4-9)14(15)16/h1-6H . The compound has a molecular weight of 296.08 .Chemical Reactions Analysis
5-Bromopyrimidine, a related compound, undergoes rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation. It also undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 296.08 and a molecular formula of C10H6BrN3O3 .Scientific Research Applications
Antiviral Activity
5-Bromo-2-(4-nitrophenoxy)pyrimidine and its derivatives show potential in antiviral applications. A study reported the synthesis of pyrimidines substituted at the 5-position and their conversion to phosphonic acids. These compounds exhibited significant inhibitory activity against retrovirus replication in cell culture, suggesting their potential use in antiviral therapies (Hocková et al., 2003).
Spectroscopic Analysis and Computational Studies
The compound has been subject to spectroscopic analysis, revealing insights into its molecular geometry, vibrational wavenumbers, and electronic properties. Advanced techniques like Density Functional Theory (DFT) have been used for these analyses. Such studies are crucial for understanding the compound’s interaction with other molecules, potentially aiding in the design of new drugs or materials (Chandralekha et al., 2020).
DNA Synthesis Tracking
This compound analogs, like bromodeoxyuridine (BrdU), are used to tag dividing cells by incorporating into replicating DNA. This method has been widely employed in over 20,000 biomedical studies to understand DNA synthesis in various fields including cancer biology and stem cell research. It’s a crucial tool for marking and imaging DNA within cells while preserving their structural integrity (Cavanagh et al., 2011).
Mutagenic Effects
Research into the mutagenic effects of pyrimidine analogs like this compound has provided valuable insights. These studies focus on how these compounds can induce mutations in organisms like phages, which is vital for understanding genetic changes and potential applications in gene therapy or genetic engineering (Freese, 1959).
Antitumor Activity
This compound derivatives have shown potential in anticancer research. The synthesis of related compounds and their evaluation against tumor cells offer promising avenues for developing new anticancer drugs with possibly fewer side effects and broader safety margins (Rosowsky et al., 1981).
Antibacterial Activity
Derivatives of this compound have demonstrated significant antibacterial activities against various bacterial strains. This highlights the compound's potential in developing new antibacterial agents, addressing the growing concern of antibiotic resistance (Verbitskiy et al., 2017).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes and proteins within the cell
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression
Properties
IUPAC Name |
5-bromo-2-(4-nitrophenoxy)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3O3/c11-7-5-12-10(13-6-7)17-9-3-1-8(2-4-9)14(15)16/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHTWWLXXMPNNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=NC=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674284 | |
Record name | 5-Bromo-2-(4-nitrophenoxy)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185158-29-5 | |
Record name | 5-Bromo-2-(4-nitrophenoxy)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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